molecular formula C16H14N2O5 B2542901 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone CAS No. 883793-84-8

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone

Cat. No.: B2542901
CAS No.: 883793-84-8
M. Wt: 314.297
InChI Key: DPMYHAVTEIMURL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone is an organic compound that features a benzodioxole ring and a nitroaniline group connected by a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.

    Coupling Reaction: The benzodioxole derivative is coupled with 3-nitroaniline in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Substitution: The propanone linker can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Reduction: 1-(1,3-Benzodioxol-5-yl)-3-(3-aminoanilino)-1-propanone

    Oxidation: Various oxidized derivatives of the benzodioxole ring

    Substitution: Substituted propanone derivatives

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-nitropropene
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-nitroanilino)-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(2-nitroanilino)-1-propanone

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the benzodioxole ring and the nitroaniline group provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYHAVTEIMURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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